A Comprehensive Technical Guide to 6-(Azepan-1-yl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 6-(Azepan-1-yl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Among the myriad of heterocyclic scaffolds, the aminopyridine core stands out for its proven utility in the development of targeted therapies. This guide focuses on a particularly valuable derivative, 6-(Azepan-1-yl)pyridin-3-amine , a compound that has emerged as a crucial intermediate in the synthesis of advanced kinase inhibitors and other pharmacologically active agents. Its unique structural features, combining a nucleophilic amino group with a sterically influential azepane ring on a pyridine framework, make it a coveted building block for researchers and scientists in pharmaceutical and biotechnology sectors. This document provides an in-depth exploration of its chemical properties, a validated synthesis protocol, its significance in drug development, and essential safety considerations.
The primary CAS Number for 6-(Azepan-1-yl)pyridin-3-amine is 850040-18-5 for the free base, with its hydrochloride salt registered under CAS Number 1197233-74-1 [][2].
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and biological screening. The key properties of 6-(Azepan-1-yl)pyridin-3-amine are summarized below.
| Property | Value | Reference |
| CAS Number | 850040-18-5 | [2] |
| Molecular Formula | C₁₁H₁₇N₃ | [2] |
| Molecular Weight | 191.27 g/mol | |
| Appearance | Solid (typical) | |
| InChI | 1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2 | |
| SMILES | NC1=CN=C(C=C1)N2CCCCCC2 |
Strategic Synthesis: A Validated Experimental Protocol
The synthesis of 6-(Azepan-1-yl)pyridin-3-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its efficiency and regioselectivity. The following protocol is a robust and scalable method for its preparation.
Reaction Principle
The synthesis hinges on the displacement of a suitable leaving group, commonly a halogen, from the 6-position of a 3-nitropyridine derivative by azepane. The nitro group serves as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack. Subsequent reduction of the nitro group yields the desired 3-amino functionality.
Caption: Synthetic pathway for 6-(Azepan-1-yl)pyridin-3-amine.
Step-by-Step Methodology
Step 1: Synthesis of 6-(Azepan-1-yl)-3-nitropyridine
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To a solution of 6-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃) (2.0 eq) as a base.
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Add azepane (1.2 eq) dropwise to the stirring mixture at room temperature.
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Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Reduction to 6-(Azepan-1-yl)pyridin-3-amine
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Dissolve the crude 6-(azepan-1-yl)-3-nitropyridine from the previous step in a solvent such as methanol or ethanol.
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Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using iron powder and ammonium chloride in a water/ethanol mixture can be employed.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst (if using Pd/C).
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 6-(Azepan-1-yl)pyridin-3-amine.
Role in Drug Discovery: A Gateway to Kinase Inhibitors
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 3-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. 6-(Azepan-1-yl)pyridin-3-amine serves as a key intermediate in the synthesis of potent and selective inhibitors for various kinases implicated in diseases such as cancer and neurodegenerative disorders.
Recent studies have highlighted the development of 6-amino pyridine derivatives as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), both of which are implicated in the pathology of Alzheimer's disease[3]. The azepane moiety in 6-(Azepan-1-yl)pyridin-3-amine can provide desirable physicochemical properties, such as improved solubility and metabolic stability, to the final drug candidate.
Caption: Role of 6-(Azepan-1-yl)pyridin-3-amine in kinase inhibitor development.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 6-(Azepan-1-yl)pyridin-3-amine and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion and Future Perspectives
6-(Azepan-1-yl)pyridin-3-amine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. As the demand for novel and targeted therapeutics continues to grow, the importance of such well-characterized and readily accessible intermediates will undoubtedly increase. Future research will likely see the incorporation of this scaffold into a wider range of drug candidates targeting various disease pathways.
References
-
Chemsigma. (n.d.). 6-(azepan-1-yl)pyridin-3-amine [850040-18-5]. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816.
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved January 11, 2026, from [Link]
-
PubMed. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved January 11, 2026, from [Link]
-
PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders.
-
Royal Society of Chemistry. (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). US2807618A - Synthesis of pyridine and 3-picoline.
